Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGPUSERILONW-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators. This suggests that its primary targets are likely to be specific enzymes or receptors involved in insect growth and development.
Biochemical Pathways
Triethyl 3-Methyl-4-phosphonocrotonate is also used in the synthesis of retinoic acids. Retinoic acids are involved in a variety of biochemical pathways, including cell growth, differentiation, and apoptosis. Therefore, it’s possible that this compound could indirectly affect these pathways through its role in the synthesis of retinoic acids.
Pharmacokinetics
It is soluble in chloroform, which suggests that it may be well-absorbed in organisms due to its lipophilic nature.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at -80°C. Furthermore, its efficacy could be influenced by the presence of other chemicals in the environment that may interact with it.
Biochemical Analysis
Biochemical Properties
The role of Triethyl 3-Methyl-4-phosphonocrotonate in biochemical reactions is primarily as a precursor in the synthesis of potent insect growth regulators
Cellular Effects
Given its role in the synthesis of insect growth regulators, it may influence cell function in insects.
Molecular Mechanism
It is known to be involved in the synthesis of retinoic acids.
Biological Activity
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS No. 41891-54-7) is a phosphonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula C₁₁H₂₁O₅P. Its structure includes a phosphonate group, which is significant in various biological applications. The presence of this functional group suggests potential interactions with biological molecules, influencing its activity against various pathogens and diseases.
1. Antimicrobial Properties
Research indicates that compounds with phosphonate structures often exhibit antimicrobial activity. This compound has been investigated for its efficacy against bacteria and fungi:
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.
2. Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that the compound may inhibit the growth of cancer cell lines such as HeLa and A549:
These results highlight the need for further investigation into its mechanisms of action and potential use in cancer therapy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The diethoxyphosphoryl group can form stable complexes with metal ions, modulating enzyme activity and influencing metabolic pathways:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor, potentially affecting pathways involved in microbial resistance or cancer cell proliferation.
- Metal Ion Interaction: Its ability to chelate metal ions may play a role in its antimicrobial and anticancer properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methods: Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels, enhancing its applicability in research and industry .
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Comparative Studies: this compound shares structural similarities with other phosphonates, which have been studied for their biological activities. For example:
Compound Name Molecular Formula Key Features Triethyl 3-Methyl-4-phosphonocrotonate C₁₁H₁₉O₄P Similar phosphonate structure Ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate C₁₁H₂₁O₅P Isomeric form with potential differences in activity Ethyl 4-phosphonobutanoate C₇H₁₅O₄P Shorter carbon chain but similar reactivity
These comparisons underscore the unique properties of this compound that may enhance its reactivity and biological efficacy compared to other phosphonates.
Scientific Research Applications
Reaction Types
The compound undergoes several types of chemical reactions:
| Reaction Type | Major Products |
|---|---|
| Oxidation | Phosphonic acids |
| Reduction | Phosphine derivatives |
| Substitution | Various substituted phosphonates |
These reactions are crucial for modifying the compound to enhance its properties for specific applications.
Organic Synthesis
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is utilized as a reagent in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions makes it valuable in developing new synthetic pathways and improving yields in organic reactions.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, particularly as an enzyme inhibitor. Studies have shown that it interacts with specific molecular targets, such as enzymes involved in metabolic pathways. This property positions it as a candidate for drug development, especially in antimicrobial and anticancer research .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli. Results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.
Agricultural Chemistry
In agricultural applications, this compound has been investigated for its insecticidal properties. Its efficacy in pest control highlights its potential use as a safer alternative to conventional pesticides, aligning with sustainable agricultural practices.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to five analogs (Table 1), highlighting substituent effects on reactivity and applications.
Table 1: Comparison of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate with Similar Compounds
Discrepancies and Limitations
- The (2E)-isomer is explicitly listed under CAS 39760-56-0 .
- Data Gaps : Boiling points and detailed synthetic protocols for the target compound are absent in the evidence, limiting quantitative comparisons.
Preparation Methods
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for constructing α,β-unsaturated esters with high stereoselectivity. For this compound, this method involves the condensation of a phosphonate ester with a carbonyl compound.
Key Steps :
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Phosphonate Preparation : Diethyl phosphonoacetate is reacted with ethyl 3-methyl-4-oxobut-2-enoate in the presence of a strong base such as sodium hydride (NaH).
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Olefination : The generated phosphonate anion undergoes nucleophilic attack on the carbonyl carbon, followed by elimination to form the α,β-unsaturated ester.
Reaction Conditions :
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Solvent : Anhydrous tetrahydrofuran (THF) ensures optimal base activity and minimizes side reactions.
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Temperature : 65°C facilitates the elimination step while maintaining reagent stability.
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Yield : Reported yields reach 85% under optimized conditions.
Mechanistic Insights :
The HWE reaction proceeds via a two-step mechanism:
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Deprotonation of the phosphonate ester by NaH generates a stabilized ylide.
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The ylide attacks the carbonyl group, forming a tetrahedral intermediate that eliminates a phosphate group to yield the alkene.
Phosphorylation of Preformed Enolates
An alternative route involves phosphorylation of preformed enolates derived from β-keto esters. This method offers flexibility in introducing the diethoxyphosphoryl group at a late stage.
Procedure :
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Enolate Formation : Ethyl 3-methyl-4-oxobut-2-enoate is treated with a base (e.g., LDA) to generate the enolate.
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Phosphorylation : Diethyl chlorophosphate is introduced, resulting in nucleophilic substitution at the enolate oxygen.
Advantages :
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Enables precise control over phosphorylation site.
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Compatible with thermally sensitive substrates due to low-temperature conditions (−78°C).
Challenges :
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Requires strict anhydrous conditions to prevent hydrolysis of the chlorophosphate reagent.
Reaction Optimization and Catalytic Considerations
Base Selection and Solvent Effects
The choice of base significantly impacts reaction efficiency:
Observations :
Temperature and Time Dependence
Controlled heating (65°C) accelerates the elimination step in HWE olefination, reducing reaction time to 3–4 hours. Prolonged heating beyond this duration risks decomposition of the phosphorylated product.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance reproducibility and safety:
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Precise Temperature Control : Microreactors maintain isothermal conditions, minimizing thermal degradation.
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Automated Quenching : Inline neutralization of excess base prevents side reactions during workup.
Case Study :
A pilot-scale synthesis achieved 82% yield using a tubular reactor with residence time of 15 minutes, demonstrating scalability.
Analytical Characterization of Synthetic Products
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
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δ 1.32 (t, J = 7.1 Hz, 6H, PO(OCH2CH3)2)
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δ 4.12 (q, J = 7.1 Hz, 4H, PO(OCH2CH3)2)
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δ 4.23 (q, J = 7.1 Hz, 2H, COOCH2CH3)
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δ 6.28 (s, 1H, CH=COO)
31P NMR (162 MHz, CDCl3) :
Challenges and Mitigation Strategies
Hydrolysis of Phosphoryl Groups
The diethoxyphosphoryl moiety is prone to hydrolysis under acidic or aqueous conditions.
Solutions :
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Use of molecular sieves to scavenge trace water.
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Rapid workup protocols with non-aqueous extraction (e.g., ethyl acetate/brine).
Stereochemical Control
While the HWE reaction typically yields E-alkenes, Z-isomers may form if steric hindrance is insufficient.
Remediation :
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Introduce bulky substituents adjacent to the carbonyl group to enforce trans selectivity.
Q & A
Q. What synthetic strategies are optimized for preparing Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, and how do reaction conditions influence yield?
The Horner-Wadsworth-Emmons (HWE) coupling is a robust method for synthesizing α,β-unsaturated esters like this compound. Key steps involve reacting diethyl phosphonoacetate with acetone under basic conditions (e.g., NaH or KOtBu) to form the enoate. Reaction optimization includes controlling temperature (0–25°C) and solvent choice (THF or DCM) to minimize side reactions like over-phosphorylation . Evidence from isotopic labeling studies shows that starting materials such as ethyl 3-oxobutanoate (commercially available in isotopomeric forms) are critical for regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- ¹H NMR : Look for the vinyl proton signal (δ ~6.5–7.0 ppm, coupling constant J ≈ 15–16 Hz for trans-configuration) and ethoxy groups (δ ~1.2–4.2 ppm) .
- ³¹P NMR : A singlet near δ 20–25 ppm confirms the diethoxyphosphoryl group .
- ESI-MS : Molecular ion peaks ([M+H]⁺) around m/z 280–300 validate the molecular formula .
Q. What are common side reactions during synthesis, and how can they be mitigated?
Side reactions include:
- Phosphorylation of unintended hydroxyl groups : Controlled addition of phosphorylating agents (e.g., diethyl chlorophosphate) and low temperatures reduce this .
- Elimination reactions : Use anhydrous conditions to prevent hydrolysis of the phosphoryl group .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C, ²H) be incorporated into this compound for mechanistic studies?
Isotopic enrichment is achieved via:
- ¹³C-Labeling : Start with ¹³C-enriched ethyl 3-oxobutanoate. Acid-catalyzed decarboxylation yields ¹³C-labeled 1-chloroacetone, which undergoes HWE coupling with diethyl phosphonoacetonitrile to form the labeled enoate .
- Deuterium labeling : Use DIBAL-D or NaBD₄ in reduction steps to introduce deuterium at specific positions .
Q. Why do discrepancies arise in reported yields for allylic alcohol intermediates, and what alternative methods improve efficiency?
LiAlH₄ reduction of ethyl 3-methylbut-2-enoate often gives low yields (<50%) due to over-reduction or side reactions. A higher-yield (>80%) approach replaces LiAlH₄ with DIBAL-H for selective nitrile-to-aldehyde reduction, followed by NaBH₄ reduction to the allylic alcohol . Mechanistic studies suggest steric hindrance and solvent polarity (e.g., THF vs. Et₂O) critically influence selectivity .
Q. How can contradictory data on reaction mechanisms (e.g., phosphorylation vs. elimination pathways) be resolved experimentally?
- Kinetic isotope effects (KIE) : Compare reaction rates of ¹H vs. ²H-labeled substrates to identify rate-determining steps.
- In-situ NMR monitoring : Track intermediates in real-time using ³¹P NMR to detect transient phosphorylated species .
- Computational modeling : DFT calculations can predict transition states favoring phosphorylation over elimination .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the acid dissociation constant (pKa) of related phosphorylated esters?
Discrepancies in pKa values (e.g., predicted vs. experimental) arise from solvent effects and measurement techniques. To resolve:
Q. What experimental evidence supports the trans-configuration of the α,β-unsaturated ester in this compound?
- X-ray crystallography : While not directly reported for this compound, analogous structures (e.g., diethyl phosphoryl crotonate) show trans-geometry due to steric repulsion between the phosphoryl and ester groups .
- NOESY NMR : Absence of cross-peaks between vinyl protons and the methyl group confirms the trans-arrangement .
Methodological Recommendations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
